Human NK1 Receptor Binding Affinity (Ki and pKi) Compared to Fosaprepitant, Netupitant, and Rolapitant
(1R,2S,3R)-Aprepitant demonstrates the highest binding affinity for the human NK1 receptor among the four commercially available NK1 antagonists. In radioligand binding assays, aprepitant has a pKi of 10.1, corresponding to a Ki of approximately 0.08 nM, compared to pKi values of 8.9 for fosaprepitant, 9.0 for netupitant, and 9.1 for rolapitant [1][2].
| Evidence Dimension | Binding affinity for human NK1 receptor (pKi) |
|---|---|
| Target Compound Data | pKi = 10.1 (Ki ≈ 0.08 nM) |
| Comparator Or Baseline | Fosaprepitant pKi = 8.9; Netupitant pKi = 9.0; Rolapitant pKi = 9.1 |
| Quantified Difference | Aprepitant shows 15.8-fold higher affinity than fosaprepitant (ΔpKi = 1.2), 12.6-fold higher than netupitant (ΔpKi = 1.1), and 10-fold higher than rolapitant (ΔpKi = 1.0) |
| Conditions | Radioligand binding assay using [^125I]-labeled substance P in membranes expressing human NK1 receptor |
Why This Matters
Higher binding affinity translates to greater potency and potentially lower dose requirements in in vitro assays and in vivo models.
- [1] Singh P, et al. Table 2: NK-1 receptor antagonist affinity. Cancer Manag Res. 2017;9:41. View Source
- [2] Cayman Chemical. Aprepitant Datasheet (CAT N°: 14867). View Source
